Unii-cedo9qxyzk

Overview

Description

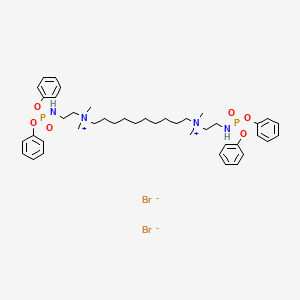

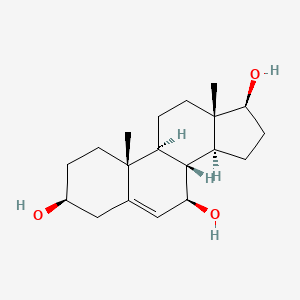

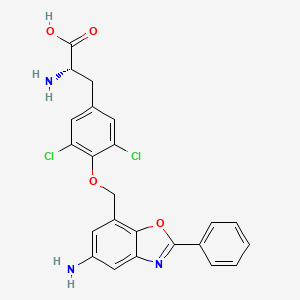

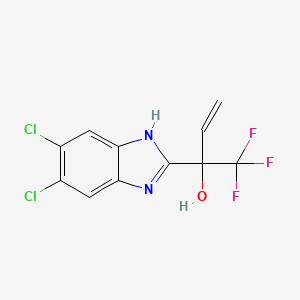

“Unii-cedo9qxyzk” is also known as NANVURANLAT . It has the molecular formula C23H19Cl2N3O4 . It is also referred to as JPH203 or KYT-0353 . It is a potent and selective LAT1 selective (L-type amino acid transporter 1) inhibitor .

Molecular Structure Analysis

The molecular structure of “Unii-cedo9qxyzk” is represented by the InChIKey: XNRZJPQTMQZBCE-SFHVURJKSA-N . The SMILES representation is: NC@@Hc(OCc2cc(N)cc3nc(oc23)-c4ccccc4)c(Cl)c1)C(O)=O .Physical And Chemical Properties Analysis

The molecular weight of “Unii-cedo9qxyzk” is 472.3 g/mol. Unfortunately, specific physical properties such as melting point, boiling point, solubility, and others were not found in the searched resources .Scientific Research Applications

L-Type Amino Acid Transporter 1 (LAT1) Inhibitor

JPH203 is a novel selective L-type amino acid transporter 1 (LAT1) inhibitor . LAT1 is overexpressed on the cancer cell membrane, facilitating the massive intake of amino acids required for accelerated cancer cell growth . This makes LAT1 an ideal molecular cancer therapeutic target .

Association with N-acetyltransferase 2 Phenotype

The study also evaluated the association between the N-acetyltransferase 2 phenotype and outcomes . It was found that disease control was more common for the non-rapid phenotype (50% vs. 12.5%) .

Suppression of Cancer Cell Growth

JPH203 has demonstrated LAT1 inhibition in <10 µM IC 50 values and effectively suppressed cancer cell growth in studies involving several types of cancer cell lines and tumor xenograft models .

Reduction of Tumor Size and Metastasis

In vivo, JPH203 treatment considerably reduced tumor size and metastasis .

Suppression of Stromal Activation-Related Pathways

RNA sequencing-based pathway analysis showed that not only tumor growth and amino acid metabolism pathways, but also stromal activation-related pathways were suppressed by JPH203 treatment .

Potential Pan-Cancer Treatment

Due to its highly specific LAT1 inhibition and effective suppression of cancer cell growth, JPH203 is being considered as a potential pan-cancer treatment .

Mechanism of Action

Target of Action

JPH203, also known as KYT-0353 or JPH203 free base, is a potent and specific inhibitor of the L-type amino acid transporter protein 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids (EAA) such as leucine and phenylalanine . It is overexpressed in a variety of human neoplasms, including thyroid cancer .

Mode of Action

JPH203 inhibits the cellular uptake of leucine by binding to LAT1 . This inhibition blocks the transport of large neutral amino acids into cancer cells . LAT1 functions in a sodium-independent manner and exchanges glutamine for substrate EAA .

Biochemical Pathways

The inhibition of LAT1 by JPH203 affects the mTORC1 signaling pathway . mTORC1 is a key regulator of cell growth and proliferation, and its activity is dependent on the availability of essential amino acids. By blocking the transport of these amino acids into the cell, JPH203 effectively reduces mTORC1 signaling and, consequently, cell proliferation .

Result of Action

JPH203 has shown promising results in both in vitro and in vivo studies. In vitro, it reduces proliferation in human thyroid cancer cell lines . In vivo, JPH203 treatment induced thyroid tumor growth arrest in a fully immunocompetent mouse model of thyroid cancer . Furthermore, it has been shown to have a dramatic inhibition of leucine uptake and cell growth in human colon cancer cells, human oral cancer cells, and leukemic cells .

Action Environment

The efficacy of JPH203 may be influenced by the N-acetyltransferase 2 phenotype. In a clinical study, disease control was more common for the non-rapid phenotype (50% vs. 12.5%) . This suggests that genetic factors may influence the safety and efficacy of JPH203. Additionally, the tumor microenvironment, which is rich in nutrients such as essential amino acids, may also play a role in the effectiveness of JPH203 .

properties

IUPAC Name |

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRZJPQTMQZBCE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine, O-((5-amino-2-phenyl-7-benzoxazolyl)methyl)-3,5-dichloro- | |

CAS RN |

1037592-40-7 | |

| Record name | JPH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)